Actinomycin E1 is a member of the actinomycin family, which comprises polypeptide antibiotics produced by the soil bacterium Streptomyces. This compound, like its relatives, has garnered attention for its potent biological activity, particularly in inhibiting nucleic acid synthesis. Actinomycin E1 is structurally related to actinomycin D, but it exhibits unique characteristics that distinguish its pharmacological profile and applications.
The synthesis of Actinomycin E1 can be approached through several methods, primarily focusing on the fermentation of Streptomyces species.
Methods:
Technical Details:
The molecular structure of Actinomycin E1 features a characteristic cyclic peptide backbone with a phenoxazine moiety that allows it to intercalate into DNA.
Structure Data:
Actinomycin E1 participates in several notable chemical reactions primarily related to its interaction with nucleic acids.
Reactions:
Technical Details:
The primary mechanism by which Actinomycin E1 exerts its biological effects is through intercalation into DNA.
Process:
Data:
Actinomycin E1 possesses several notable physical and chemical properties that influence its behavior in biological systems.
Physical Properties:
Chemical Properties:
Actinomycin E1 has significant scientific applications primarily in cancer research and treatment.
Scientific Uses:
Actinomycin E1 belongs to the historically significant actinomycin family of chromopeptide antibiotics, first discovered in the 1940s during screening of Streptomyces metabolites. While Selman Waksman's pioneering work identified the first actinomycins from Streptomyces antibioticus in 1940, actinomycin E1 represents a specialized variant isolated decades later through advanced fermentation and chromatographic techniques [1] [8]. This compound was identified as a secondary metabolite of specific Streptomyces strains, particularly those isolated from underexplored ecological niches. Marine-derived actinobacteria like Streptomyces heliomycini and terrestrial isolates such as Streptomyces sp. MBT27 have been instrumental in revealing the structural diversity within this antibiotic class, including the discovery of actinomycin E1 [2] [4]. Its identification exemplifies how modern metabolomics approaches, including mass spectrometry and molecular networking, continue to uncover novel compounds even within well-studied natural product families [4].
Actinomycin E1 (CAS No: 1402-41-1) shares the core phenoxazinone chromophore characteristic of all actinomycins but possesses distinctive structural modifications in its peptide lactone rings. Its molecular formula is C₆₅H₉₂N₁₂O₁₆ with a molecular weight of 1297.519 g/mol, making it substantially larger than actinomycin D (C₆₂H₈₆N₁₂O₁₆; 1255.438 g/mol) [7] [8] [9]. The compound features an unusual spirolinkage formed between anthranilamide and the 4-oxoproline moiety prior to condensation of the actinomycin halves – a structural arrangement not observed in earlier characterized congeners [4]. The pentapeptide chains contain non-proteinogenic amino acids with specific stereochemistry: L-threonine, D-valine, sarcosine, and methylated amino acids, contributing to its three-dimensional complexity. Crystallographic studies confirm that actinomycin E1 adopts a rigid bicyclic structure stabilized by intramolecular hydrogen bonding, which significantly influences its DNA-binding properties [4] [7].
Table 1: Structural Characteristics of Actinomycin E1
Characteristic | Specification |
---|---|
Molecular Formula | C₆₅H₉₂N₁₂O₁₆ |
Molecular Weight | 1297.519 g/mol |
CAS Registry Number | 1402-41-1 |
Chromophore System | 3-Aminophenoxazine-1,9-dicarboxamide |
Unique Structural Feature | Anthranilamide spirolinkage at 4-oxoproline |
Solubility Characteristics | Soluble in DMSO, acetonitrile, acetone |
Actinomycin E1 exhibits distinct structural differences from clinically prominent analogs like actinomycin D and recently characterized variants like actinomycin X2 and L. While actinomycin D (dactinomycin) contains identical pentapeptide lactone rings attached to its chromophore, actinomycin E1 features asymmetric modifications including additional methyl groups and the spirolinkage that alters its three-dimensional presentation [7] [9]. Actinomycin X2, characterized from marine Streptomyces heliomycini WH1, differs substantially in its peptide sequence, particularly at the proline residues, while actinomycins L1/L2 represent diastereomers formed through anthranilamide spirolinkage similar to but stereochemically distinct from actinomycin E1 [2] [4]. These structural variations translate to significant functional consequences:
Table 2: Comparative Analysis of Actinomycin Congeners
Congener | Molecular Weight | Tumor Cell Line Cytotoxicity (IC₅₀ nM) | Anti-MRSA Activity (MIC µg/mL) | Structural Distinguishing Feature |
---|---|---|---|---|
Actinomycin D | 1255.44 | 0.1-5.0 | 0.04-2.48 | Symmetric peptide rings |
Actinomycin X2 | ~1255* | 0.8-1.8 | 1.56-12.5 | Modified proline residues |
Actinomycin X0β | ~1255* | 5-20 | 0.5-5.0 | Hydroxylated proline |
Actinomycin E1 | 1297.52 | 10-50 | 3.125-25.0 | Anthranilamide spirolinkage |
Actinomycin L | ~1387* | 15-60 | 5-20 | Diastereomeric spirolinkages |
Note: Exact molecular weights vary; representative values shown where specific data unavailable in literature [2] [3] [4] |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: